molecular formula C7H11NO2S B14472364 Ethyl 2-[(cyanomethyl)sulfanyl]propanoate CAS No. 65755-64-8

Ethyl 2-[(cyanomethyl)sulfanyl]propanoate

Cat. No.: B14472364
CAS No.: 65755-64-8
M. Wt: 173.24 g/mol
InChI Key: ODIGPSKIPUPIQO-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanomethyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound contains a cyanomethyl group and a sulfanyl group attached to a propanoate ester, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(cyanomethyl)sulfanyl]propanoate can be synthesized through various methods. One common method involves the reaction of ethyl 2-bromopropanoate with sodium cyanomethylthiolate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the cyanomethylthiolate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyanomethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(cyanomethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyanomethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 2-[(cyanomethyl)sulfanyl]propanoate can be compared with other esters such as ethyl acetate and ethyl propanoate. Unlike these simpler esters, this compound contains additional functional groups (cyanomethyl and sulfanyl) that confer unique reactivity and properties. This makes it a valuable compound for specialized applications in research and industry.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl propanoate
  • Methyl butyrate
  • Isopropyl butyrate

Properties

CAS No.

65755-64-8

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl 2-(cyanomethylsulfanyl)propanoate

InChI

InChI=1S/C7H11NO2S/c1-3-10-7(9)6(2)11-5-4-8/h6H,3,5H2,1-2H3

InChI Key

ODIGPSKIPUPIQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SCC#N

Origin of Product

United States

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